STROPHANTIDIN 3-Acetate STROPHANTIDIN 3-Acetate Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Brand Name: Vulcanchem
CAS No.: 60-38-8
VCID: VC0000040
InChI: InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Molecular Formula: C25H34O7
Molecular Weight: 446.53 g/mol

STROPHANTIDIN 3-Acetate

CAS No.: 60-38-8

ADC Toxins

VCID: VC0000040

Molecular Formula: C25H34O7

Molecular Weight: 446.53 g/mol

STROPHANTIDIN 3-Acetate - 60-38-8

CAS No. 60-38-8
Product Name STROPHANTIDIN 3-Acetate
Molecular Formula C25H34O7
Molecular Weight 446.53 g/mol
IUPAC Name [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
Standard InChIKey JLZAERUVCODZQO-VWCUIIQSSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O
SMILES CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Canonical SMILES CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Description Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Synonyms 5-beta-Card-20(22)-enolide,19-oxo-3-beta,5,14-trihydroxy-, 3-acetate
Reference - Kai Yuan Yu, /Inhibition of H+-transporting ATPase, Ca2+-transporting ATPase and H+/K+-transporting ATPase by Strophantidin./ Biochim. Biophys. Acta (1992). 1159(1):109-112 - Mirsalichova et al., /The thermodynamic essence of the reversible inactivation of Na+/K+ transporting ATPase by various digitalis derivatives is relaxation of enzyme conformational energy./ Bioch. Biophys. Acta (1988). 937:335-346
PubChem Compound 261075
Last Modified Nov 11 2021
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